molecular formula C25H23N5O2S B11575343 6-(4-methoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11575343
M. Wt: 457.5 g/mol
InChI Key: MJBSXUUDGBUTOS-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various phenyl groups.

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the microtubule dynamics essential for cell division .

Comparison with Similar Compounds

Similar compounds to 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include:

The uniqueness of 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H23N5O2S/c1-16-7-6-10-19(15-16)26-24(31)22-21(17-11-13-20(32-2)14-12-17)29-30-23(27-28-25(30)33-22)18-8-4-3-5-9-18/h3-15,21-22,29H,1-2H3,(H,26,31)

InChI Key

MJBSXUUDGBUTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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